RS5517

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H19ClN2O2 |

|---|---|

Molecular Weight |

390.9 g/mol |

IUPAC Name |

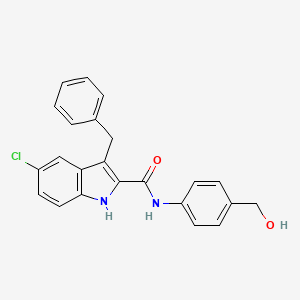

3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C23H19ClN2O2/c24-17-8-11-21-19(13-17)20(12-15-4-2-1-3-5-15)22(26-21)23(28)25-18-9-6-16(14-27)7-10-18/h1-11,13,26-27H,12,14H2,(H,25,28) |

InChI Key |

FHIRYPMBXVLHTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(NC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on RS5517: A Specific PDZ1-Domain Antagonist of NHERF1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RS5517, a novel small-molecule antagonist targeting the first PDZ domain (PDZ1) of the Na+/H+ exchanger regulatory factor 1 (NHERF1). NHERF1 is a scaffolding protein implicated in the regulation of numerous signaling pathways and its dysregulation is associated with various pathologies, including cancer. This compound, chemically identified as 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide, has emerged as a valuable tool for studying the specific functions of the NHERF1-PDZ1 domain and as a potential therapeutic agent. This document details the mechanism of action of this compound, its binding characteristics, its effects on downstream signaling pathways, and provides detailed experimental protocols for its characterization and use in cellular assays.

Introduction to NHERF1 and the Role of its PDZ1 Domain

The Na+/H+ exchanger regulatory factor 1 (NHERF1), also known as EBP50, is a 50 kDa phosphoprotein that functions as an adaptor protein, organizing and regulating the function of various membrane proteins and signaling molecules.[1] It is characterized by the presence of two tandem PSD-95/Dlg/ZO-1 (PDZ) domains at its N-terminus and a C-terminal Ezrin-Radixin-Moesin (ERM) binding domain.[1] These PDZ domains are crucial for protein-protein interactions, typically recognizing and binding to specific C-terminal motifs on target proteins.

The PDZ1 domain of NHERF1 is known to interact with a variety of cellular partners, including receptors, ion channels, and signaling proteins, thereby playing a pivotal role in diverse cellular processes.[2] Notable binding partners of the NHERF1 PDZ1 domain include the cystic fibrosis transmembrane conductance regulator (CFTR) and the tumor suppressor PTEN.[2][3] By scaffolding these proteins, the NHERF1 PDZ1 domain is implicated in the regulation of key signaling pathways such as the PI3K/AKT pathway.[2][4] Dysregulation of NHERF1 expression and localization has been observed in several cancers, making it an attractive target for therapeutic intervention.

This compound: A Specific Antagonist of the NHERF1 PDZ1 Domain

Chemical Properties

This compound is a novel indole-2-carboxamide derivative with the chemical name 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide.[5][6] Its structure was identified through a rational drug design approach targeting the ligand-binding pocket of the NHERF1 PDZ domains.[7][8]

| Property | Value |

| Chemical Name | 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide |

| Molecular Formula | C23H19ClN2O2 |

| CAS Number | 2227017-46-9[9] |

Mechanism of Action and Binding

This compound acts as a specific antagonist of the NHERF1 PDZ1 domain.[5][10] It is proposed to bind to the ligand-binding groove of the PDZ1 domain, thereby preventing its interaction with its natural binding partners.[5] This inhibitory action has been demonstrated to prevent the ectopic nuclear entry of NHERF1 in certain cellular contexts.[6][11]

A proposed binding mode for this compound within the NHERF1 PDZ1 domain is depicted below.

Caption: Proposed binding mode of this compound within the NHERF1 PDZ1 domain.

Quantitative Data

While a specific IC50 or Ki value for the direct binding of this compound to the NHERF1 PDZ1 domain has not been explicitly reported in the primary literature, its inhibitory effect has been demonstrated through a fluorescence resonance energy transfer (FRET)-based competition assay.[5][10]

| Assay Type | Ligand | NHERF1 PDZ1 Affinity for Ligand | This compound Concentration | Observation | Reference |

| FRET-based competition assay | Dansyl-NDSLL | ~10 μM | 5 mM | Binding of Dansyl-NDSLL is "essentially abolished" | [5][10] |

In cellular assays, the biological activity of this compound and related compounds has been quantified by their half-maximal inhibitory concentration (IC50) for cell growth in colorectal cancer cell lines with varying levels of NHERF1 expression.

| Compound | Cell Line | NHERF1 Expression | IC50 (μM) | Reference |

| Compound 15 (related to this compound) | Ls174Tshβ-Cat (-Dox) | Low | 52 | [6] |

| Compound 15 (related to this compound) | Ls174Tshβ-Cat (+Dox) | High | 8 | [6] |

Note: Compound 15 is 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide, which is chemically identical to this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (referred to as compound 15 in the cited literature) and related indole-2-carboxamides starts from 5-chloro-1H-indole-2-carboxylic acid.[6] The general synthetic scheme is as follows:

Caption: General synthetic workflow for this compound.

Step-by-step procedure (generalized):

-

Acid Chloride Formation: 5-chloro-1H-indole-2-carboxylic acid is reacted with thionyl chloride (SOCl2) to form the corresponding acyl chloride.

-

Amide Coupling: The resulting acyl chloride is then coupled with 4-aminobenzyl alcohol in a suitable solvent such as dichloromethane (DCM) in the presence of a base like pyridine to yield the final product, this compound.[6]

For detailed reaction conditions, purification, and characterization data (NMR, Mass Spectrometry), please refer to the supplementary information of Coluccia et al., ACS Med Chem Lett. 2019.

FRET-based NHERF1 PDZ1 Binding Assay

This protocol is adapted from the methodology described by Saponaro et al. (2018).[5][10]

Objective: To assess the ability of this compound to inhibit the binding of a fluorescently labeled peptide to the NHERF1 PDZ1 domain.

Materials:

-

Recombinant NHERF1 PDZ1 domain (a fluorescent pseudo-wild type with Tyr38 replaced by Trp can be used as a FRET donor).

-

Fluorescently labeled peptide ligand (e.g., Dansyl-NDSLL, where Dansyl acts as a FRET acceptor).

-

This compound.

-

Assay Buffer: 50 mM Na phosphate, pH 7.2, 300 mM NaCl, 5 mM DTT.

-

DMSO for dissolving this compound.

-

96-well black microplate.

-

Fluorometer capable of measuring FRET.

Workflow:

Caption: Workflow for the FRET-based NHERF1 PDZ1 binding assay.

Procedure:

-

Prepare stock solutions of the NHERF1 PDZ1-Y38W protein, Dansyl-NDSLL peptide, and this compound in appropriate buffers (note that the final assay contains 20% DMSO).

-

In a 96-well black microplate, add a fixed concentration of the NHERF1 PDZ1-Y38W protein to each well.

-

Add varying concentrations of this compound to the test wells and an equivalent volume of vehicle (e.g., DMSO) to the control wells.

-

Initiate the binding reaction by adding a fixed concentration of the Dansyl-NDSLL peptide to all wells.

-

Incubate the plate at 25°C for a sufficient time to reach equilibrium.

-

Measure the FRET signal using a fluorometer with excitation set for Tryptophan (around 280 nm) and emission for Dansyl (around 520 nm).

-

Calculate the percentage of inhibition by comparing the FRET signal in the presence and absence of this compound.

Cellular Assay for NHERF1-mediated Effects

This protocol is based on the cellular model described by Saponaro et al. (2018).[6][11]

Objective: To evaluate the effect of this compound on the survival and signaling pathways in colorectal cancer cells with induced NHERF1 expression.

Materials:

-

Human colorectal cancer cell lines (e.g., Ls174T) with a doxycycline-inducible shRNA for β-catenin (Ls174Tshβ-Cat).

-

Cell culture medium and supplements.

-

Doxycycline.

-

This compound.

-

Reagents for cell viability assays (e.g., MTT, CellTiter-Glo).

-

Reagents for Western blotting, including primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin), and appropriate secondary antibodies.

Workflow:

Caption: Workflow for cellular assays to evaluate the effects of this compound.

Procedure:

-

Cell Culture and NHERF1 Induction: Culture Ls174Tshβ-Cat cells in standard conditions. To induce the knockdown of β-catenin and subsequent overexpression of NHERF1, treat the cells with doxycycline for a specified period (e.g., 48-72 hours).

-

This compound Treatment: Treat the NHERF1-overexpressing cells with a range of concentrations of this compound for a desired duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay: Following treatment, assess cell viability using a standard method like the MTT assay to determine the IC50 of this compound in these cells.

-

Western Blot Analysis: a. After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates. c. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane and incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2. e. After washing, incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

Downstream Signaling Pathways Affected by this compound

By specifically antagonizing the NHERF1 PDZ1 domain, this compound can modulate the signaling pathways regulated by NHERF1-PDZ1-interacting proteins.

The Wnt/β-catenin and ERK Signaling Axis

In colorectal cancer cells, there is an inverse relationship between the expression of nuclear β-catenin and NHERF1.[6][11] Knockdown of oncogenic β-catenin leads to a significant increase in NHERF1 expression.[6][11] This elevated NHERF1, however, promotes a cytostatic survival response.[6][11] Treatment with this compound abrogates this survival mechanism and induces a switch from autophagy to apoptosis.[11] This pro-apoptotic effect is associated with a reduction in the levels of phosphorylated ERK1/2.[11] This suggests that the NHERF1 PDZ1 domain is involved in a pro-survival signaling cascade that activates the ERK pathway in this specific cellular context.

Caption: this compound effect on the β-catenin/NHERF1/ERK axis in CRC.

Potential Impact on the PI3K/AKT Pathway

The NHERF1 PDZ1 domain is a known interaction partner of the tumor suppressor PTEN.[2][12] NHERF1 recruits PTEN to the plasma membrane, where it can antagonize the PI3K/AKT signaling pathway.[2][4] By blocking the NHERF1 PDZ1 domain, this compound could potentially disrupt the NHERF1-PTEN interaction, leading to a modulation of PI3K/AKT signaling. Further experimental validation is required to fully elucidate the effect of this compound on this pathway.

Caption: Potential impact of this compound on the NHERF1/PTEN/PI3K-AKT pathway.

Conclusion

This compound is a specific and valuable chemical tool for the investigation of NHERF1 PDZ1 domain function. Its ability to disrupt the interaction of NHERF1 with its binding partners provides a means to dissect the role of this domain in various signaling pathways. The demonstrated cellular activity of this compound, particularly in the context of colorectal cancer, highlights its potential as a lead compound for the development of novel therapeutic strategies targeting NHERF1-mediated pathologies. This technical guide provides a foundational resource for researchers and drug development professionals interested in utilizing this compound for their studies. Further research is warranted to fully quantify its binding affinity, elucidate its effects on a broader range of signaling pathways, and explore its therapeutic potential in various disease models.

References

- 1. Drug design and synthesis of first in class PDZ1 targeting NHERF1 inhibitors as anticancer agents | Ricerc@Sapienza [research.uniroma1.it]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. NHERF1: molecular brake on the PI3K pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Drug Design and Synthesis of First in Class PDZ1 Targeting NHERF1 Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Time-resolved fluorescence ligand binding for G protein–coupled receptors | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Discovery and Synthesis of RS5517: A Novel NHERF1/PDZ1 Domain Antagonist

Abstract

This document provides a comprehensive technical overview of the compound RS5517, a specific antagonist of the PDZ1 domain of the Na+/H+ exchanger 3 regulating factor 1 (NHERF1). NHERF1 is a scaffolding protein whose oncogenic activity is linked to its subcellular localization; its presence in the nucleus is associated with advanced cancers. This compound, identified chemically as 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide, represents a class of indole-based inhibitors designed to prevent the nuclear import of NHERF1. This guide details the discovery rationale, synthesis pathway, mechanism of action, and key experimental data related to this compound and its analogues, positioning it as a potential therapeutic agent, particularly in combination strategies for colorectal cancer.

Discovery and Rationale

The discovery of this compound and related compounds stems from a targeted drug design strategy aimed at modulating the activity of NHERF1.[1][2][3] NHERF1 is an adaptor protein featuring two PDZ domains (PDZ1 and PDZ2) that mediate protein-protein interactions.[3][4] While NHERF1's physiological role often involves organizing proteins at the cell membrane, its mislocalization to the cytoplasm and nucleus is observed in highly invasive carcinomas and is linked to oncogenic functions.[3]

The therapeutic hypothesis is that by preventing NHERF1's interaction with its binding partners via its PDZ1 domain, its nuclear translocation and subsequent pro-survival functions in cancer cells can be inhibited.[5][6] Researchers focused on developing small-molecule antagonists for the NHERF1/PDZ1 domain as a targeted approach that would avoid disrupting the protein's overall expression, thereby preserving its normal functions.[1][3] This strategy is particularly relevant for colorectal cancers (CRC) where NHERF1 has been identified as a driver of cytoprotective responses against Wnt/β-catenin signaling inhibitors.[1][7] The development of this compound was part of an effort to create a compound that could be used in a double-targeted therapy alongside β-catenin antagonists to enhance apoptotic cell death in resistant CRC cells.[1][5]

Chemical Synthesis

The synthesis of this compound and its analogues follows a common chemical pathway starting from indole carboxylic acid derivatives.[1] The general scheme involves the activation of the carboxylic acid and subsequent amidation with a substituted amine.

General Synthesis Workflow

The synthesis of the indole-2-carboxamide scaffold, to which this compound belongs, is achieved through a straightforward two-step process.

Experimental Protocol: Synthesis

The following is a generalized protocol based on the published synthesis of related NHERF1 inhibitors.[1]

-

Acid Chloride Formation: 5-chloro-1H-indole-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) for several hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride intermediate.

-

Amide Coupling: The resulting acyl chloride is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM). To this solution, the appropriate amine (in the case of this compound, (4-aminophenyl)methanol) and a base, such as pyridine, are added.

-

Reaction and Purification: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed, dried, and the solvent is evaporated. The final product is purified using column chromatography or recrystallization to yield the pure indole-2-carboxamide compound.

Mechanism of Action and Signaling

This compound functions as a competitive antagonist at the NHERF1 PDZ1 domain.[5][7] This domain normally binds to the C-terminal motifs of specific target proteins, such as the β2-adrenergic receptor or the tumor suppressor PTEN.[1][3] In certain cancer cells, NHERF1's interactions facilitate its nuclear import, where it contributes to cell survival.

By occupying the ligand-binding pocket of the PDZ1 domain, this compound sterically hinders the binding of endogenous protein partners. This inhibition disrupts the downstream signaling and localization of NHERF1, preventing its nuclear accumulation and oncogenic effects.[5][6]

Quantitative Data

The biological activity of this compound and its analogues has been quantified through various assays, primarily focusing on cell growth inhibition and direct binding to the NHERF1 PDZ1 domain.

Table 1: In Vitro Cell Growth Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for compounds related to this compound against various human colorectal cancer (CRC) cell lines after 72 hours of incubation. Data is derived from studies investigating dual-inhibition strategies.[1]

| Compound/Combination | Cell Line | NHERF1 Expression | IC₅₀ (μM) |

| Compound 10 + 17 | SW480 | Detectable | ~0.5 |

| Compound 15 + 16 | SW480 | Detectable | Submicromolar |

| Compound 15 + 17 | SW480 | Detectable | 0.1 |

| Compound 15 | DLD-1 | Not Detected | > 10 |

| Compound 15 | LS174T | Detectable | 52 |

Note: Compounds 10, 15, 16, and 17 are analogues from the same chemical series as this compound. The data highlights the synergistic effect when a NHERF1 inhibitor (e.g., 10, 15) is combined with a β-catenin inhibitor (e.g., 16, 17).

Table 2: Biochemical Binding Affinity

Binding assays confirmed that this compound and its analogues are specific inhibitors of the NHERF1/PDZ1 interaction.[1][7]

| Ligand | Target | Method | Result |

| Dansyl-NDSLL | NHERF1 PDZ1 | Fluorescence Resonance Energy Transfer | Affinity of ~10 μM |

| Dansyl-NDSLL + 5 mM this compound | NHERF1 PDZ1 | Fluorescence Resonance Energy Transfer | Binding is abolished |

Key Experimental Protocols

NHERF1/PDZ1 Binding Assay

This protocol was used to confirm that this compound directly inhibits ligand binding to the PDZ1 domain.[7]

-

Protein & Ligand Preparation: A fluorescent pseudo-wild type of the PDZ1 domain was created by substituting Tyr38 with a Tryptophan (Y38W) to act as a FRET donor. A known peptide ligand (Dansyl-NDSLL) was used as the FRET acceptor.

-

Assay Buffer: The experiment was conducted in a buffer containing 50 mM Na phosphate (pH 7.2), 300 mM NaCl, 5 mM DTT, and 20% DMSO.

-

Fluorescence Measurement: Fluorescence data were recorded at 25 °C. The binding of the Dansyl-NDSLL ligand to the PDZ1 Y38W protein was measured in both the presence and absence of a constant concentration of this compound (e.g., 5 mM).

-

Data Analysis: The fluorescence data was fitted to a hyperbolic binding transition curve. A significant reduction or complete lack of a binding curve in the presence of this compound indicates successful antagonism at the PDZ1 domain.

Cell Growth Inhibition (MTT Assay)

This protocol was used to determine the cytotoxic effects of the compounds on cancer cell lines.[5]

-

Cell Plating: Human CRC cells (e.g., DLD-1, SW480) were seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a range of concentrations of the test compounds (either singly or in combination) and incubated for 72 hours.

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Reading: The formazan crystals were dissolved using a solubilization buffer (e.g., DMSO). The absorbance was then read on a microplate reader at a wavelength of 570 nm.

-

IC₅₀ Calculation: The absorbance values were used to calculate the percentage of cell growth inhibition for each compound concentration relative to untreated controls. The IC₅₀ value was determined by plotting inhibition versus concentration.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Drug Design and Synthesis of First in Class PDZ1 Targeting NHERF1 Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Design and Synthesis of First in Class PDZ1 Targeting NHERF1 Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular sociology of NHERF1 PDZ proteins controlling renal hormone-regulated phosphate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

RS5517: A Technical Guide to its Target Binding, Selectivity, and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS5517 is a novel small molecule inhibitor identified as a specific antagonist of the PDZ1 domain of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1), also known as EBP50. This technical guide provides a comprehensive overview of the target binding profile, selectivity, and the molecular mechanism of action of this compound. The document details the binding characteristics of this compound to its primary target and discusses its significant impact on key cellular signaling pathways implicated in cancer, particularly colorectal cancer. Experimental protocols for assessing target engagement and cellular responses are described, and visual representations of the relevant signaling cascades and experimental workflows are provided to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

The Na+/H+ Exchanger Regulatory Factor 1 (NHERF1) is a scaffold protein containing two tandem PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains and an C-terminal Ezrin-binding domain. NHERF1 plays a crucial role in the spatial organization of signaling complexes at the plasma membrane and within the cytoplasm, thereby regulating a multitude of cellular processes. Dysregulation of NHERF1 expression and localization has been implicated in the pathogenesis of several cancers, including colorectal cancer. This compound, with the chemical name 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide, has emerged as a specific ligand antagonist for the PDZ1 domain of NHERF1, offering a valuable tool for investigating NHERF1-mediated signaling and as a potential therapeutic agent[1][2].

Target Binding Profile

The primary molecular target of this compound is the first PDZ domain (PDZ1) of NHERF1. The interaction is specific, leading to the inhibition of NHERF1/PDZ1 domain-mediated protein-protein interactions.

Binding Affinity and Specificity

Direct quantitative binding affinity values such as Ki, Kd, or a broad panel IC50 profile for this compound against a wide range of PDZ domains are not extensively documented in publicly available literature. However, experimental evidence robustly demonstrates its specific inhibitory action on the NHERF1 PDZ1 domain. In a key study, the binding of a dansylated peptide derived from the C-terminus of the β2-adrenergic receptor (β2-AR) to the NHERF1 PDZ1 domain, which has a binding affinity of approximately 10 μM, was shown to be "essentially abolished" in the presence of 5 mM this compound[1][3]. This indicates a potent and specific antagonism at the PDZ1 domain.

The proposed binding mode of this compound within the NHERF1 PDZ1 domain involves several key interactions[1][3]:

-

A π-cation interaction between the benzyl group of this compound and the guanidinium group of an arginine residue in the PDZ1 domain.

-

Hydrophobic contacts between the indole nucleus and other moieties of this compound with hydrophobic residues within the binding pocket of the PDZ1 domain.

-

Hydrogen bonding with the backbone of amino acids in the PDZ1 domain.

Table 1: Summary of this compound Target Binding Data

| Target | Assay Type | Ligand/Substrate | Quantitative Data | Reference |

| NHERF1 PDZ1 Domain | Förster Resonance Energy Transfer (FRET) | Dansylated β2-AR C-terminal peptide (Dansyl-NDSLL) | Binding of ~10 μM ligand is "essentially abolished" by 5 mM this compound | [1][3] |

Selectivity Profile

A comprehensive selectivity profile of this compound against a broad panel of other PDZ domain-containing proteins or other potential off-targets is not currently available in the peer-reviewed literature. The primary focus of published research has been on its interaction with the NHERF1 PDZ1 domain. Given that this compound is an indole-based compound, and such scaffolds can interact with various biological targets, further investigation into its broader selectivity is warranted for a complete pharmacological characterization.

Cellular Mechanism of Action and Signaling Pathways

This compound exerts its cellular effects by inhibiting the function of the NHERF1 PDZ1 domain, which leads to the modulation of downstream signaling pathways critical in cancer progression. In colorectal cancer (CRC) cells, inhibition of NHERF1 by this compound has been shown to prevent its ectopic nuclear entry and to induce a switch from a cytoprotective autophagic response to apoptosis, particularly when combined with the inhibition of the Wnt/β-catenin signaling pathway[1][2].

The Role of this compound in Wnt/β-catenin Signaling and Autophagy-Apoptosis Switch

In CRC cells with activating mutations in the Wnt/β-catenin pathway, the knockdown of β-catenin leads to an increase in NHERF1 expression, which in turn drives a pro-survival autophagic response. This compound, by inhibiting the NHERF1 PDZ1 domain, abrogates this cytoprotective autophagy and promotes a switch to apoptotic cell death. This is evidenced by the activation of Caspase-3, cleavage of PARP, and altered levels of key autophagy and signaling proteins[1][2].

Caption: Signaling pathway of this compound in colorectal cancer cells.

Experimental Protocols

The following section details the methodology for a key experiment used to characterize the binding of this compound to the NHERF1 PDZ1 domain.

Förster Resonance Energy Transfer (FRET) Binding Assay

This assay is used to measure the inhibition of the interaction between the NHERF1 PDZ1 domain and a fluorescently labeled peptide ligand by this compound.

Materials:

-

Purified recombinant NHERF1 PDZ1 domain (wild-type or a fluorescent pseudo-wild type with a Trp substitution, e.g., Y38W, to act as a FRET donor).

-

Dansylated peptide corresponding to the C-terminal sequence of a known NHERF1 PDZ1 binding partner (e.g., Dansyl-NDSLL from β2-AR), to act as a FRET acceptor.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Sodium Phosphate (pH 7.2), 300 mM NaCl, 5 mM DTT.

-

Fluorometer capable of measuring fluorescence intensity at the appropriate excitation and emission wavelengths for the donor and acceptor pair.

Procedure:

-

Prepare a series of dilutions of the dansylated peptide in the assay buffer.

-

In a multi-well plate, add a constant concentration of the NHERF1 PDZ1 domain to each well.

-

To one set of wells, add the serially diluted dansylated peptide.

-

To a parallel set of wells, add a constant, high concentration of this compound (e.g., 5 mM) followed by the serially diluted dansylated peptide.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence emission of the FRET acceptor (Dansyl) upon excitation of the FRET donor (Trp).

-

Plot the fluorescence intensity as a function of the peptide concentration for both the control and this compound-treated samples.

-

Analyze the data using a suitable binding model (e.g., hyperbolic binding transition) to determine the binding affinity in the absence of the inhibitor and to demonstrate the loss of binding in the presence of this compound.

Caption: Experimental workflow for the FRET-based binding assay.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of the NHERF1 PDZ1 domain. Its ability to specifically antagonize this interaction has shed light on the role of NHERF1 in colorectal cancer, particularly in the interplay between Wnt/β-catenin signaling, autophagy, and apoptosis. While its primary target has been clearly identified, a comprehensive selectivity profile remains to be established. The detailed methodologies and pathway diagrams provided in this guide serve as a resource for researchers investigating NHERF1 signaling and for those in the process of developing novel therapeutics targeting PDZ domain-mediated interactions. Further studies are encouraged to fully elucidate the therapeutic potential and the complete pharmacological profile of this compound.

References

The Role of NHERF1 in Cellular Signaling Pathways: An In-depth Technical Guide

Abstract

The Na+/H+ Exchanger Regulatory Factor 1 (NHERF1), also known as Ezrin-Radixin-Moesin (ERM)-binding phosphoprotein 50 (EBP50), is a versatile scaffolding protein that plays a pivotal role in the spatial and temporal organization of a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of NHERF1's function, with a particular focus on its interactions with key signaling molecules, its impact on downstream cellular processes, and its implications in disease, particularly cancer. Detailed experimental protocols for studying NHERF1 and quantitative data on its interactions are presented to aid researchers, scientists, and drug development professionals in this field.

Introduction to NHERF1

NHERF1 is a 358-amino acid protein characterized by two tandem N-terminal Postsynaptic density 95/Discs large/Zonula occludens-1 (PDZ) domains and a C-terminal ERM-binding domain.[1] These domains facilitate the assembly of multi-protein complexes, linking plasma membrane receptors and channels to the actin cytoskeleton and various intracellular signaling cascades.[1][2] The ability of NHERF1 to act as a molecular scaffold allows it to regulate the localization, stability, and activity of its binding partners, thereby influencing a wide array of physiological and pathological processes.

The function of NHERF1 is intricately regulated by its subcellular localization and post-translational modifications, primarily phosphorylation.[3] While typically localized to the apical membrane of epithelial cells, its translocation to the cytoplasm or nucleus is associated with altered signaling and disease progression.[3]

NHERF1 in G-Protein Coupled Receptor (GPCR) Signaling

NHERF1 is a critical regulator of GPCR signaling, influencing receptor trafficking, desensitization, and G-protein coupling.[4][5] A prime example is its interaction with the Parathyroid Hormone 1 Receptor (PTH1R).

NHERF1 and the Parathyroid Hormone 1 Receptor (PTH1R) Pathway

NHERF1 binds to the C-terminal PDZ-binding motif of PTH1R, a key regulator of calcium and phosphate homeostasis.[4][6] This interaction has several functional consequences:

-

Modulation of G-protein Coupling: NHERF1 can switch PTH1R signaling from the adenylyl cyclase (AC)/PKA pathway to the phospholipase C (PLC)/PKC pathway.[4][7]

-

Inhibition of Receptor Internalization: By binding to PTH1R, NHERF1 hinders the recruitment of β-arrestin, thereby slowing down receptor desensitization and internalization.[5][6][7] This prolongs the signaling activity of the receptor at the plasma membrane.

-

Membrane Retention: The interaction with NHERF1, which is anchored to the actin cytoskeleton via its ERM domain, helps to retain PTH1R at the cell surface.[6][8]

Below is a diagram illustrating the role of NHERF1 in modulating PTH1R signaling.

NHERF1 in Receptor Tyrosine Kinase (RTK) Signaling

NHERF1 is increasingly recognized as a key regulator of RTK signaling pathways, with significant implications for cancer biology.

NHERF1 and the HER2/ErbB2 Pathway

In HER2-positive breast cancer, NHERF1 plays a crucial role in stabilizing and maintaining the activity of the HER2 receptor tyrosine kinase.[2] NHERF1 forms a multi-protein complex with HER2, the plasma membrane Ca2+ ATPase (PMCA2), and the chaperone protein HSP90 within specific membrane domains.[2]

Key functions of NHERF1 in this context include:

-

Stabilization of HER2: NHERF1 is required for the retention of HER2 at the cell surface and prevents its internalization and degradation.[2]

-

Enhancement of HER2 Signaling: By maintaining HER2 at the membrane, NHERF1 supports downstream signaling pathways, including the PI3K/AKT pathway.[2]

-

Correlation with HER2 Expression: NHERF1 expression is often correlated with HER2-positive status in breast cancers.[2]

The following diagram depicts the NHERF1-mediated stabilization of the HER2 signaling complex.

NHERF1 and the PI3K/AKT Pathway

NHERF1's role in the PI3K/AKT pathway is context-dependent and can be either inhibitory or activating.

-

Inhibition via PTEN: In some contexts, NHERF1 acts as a tumor suppressor by scaffolding the tumor suppressor PTEN with the Platelet-Derived Growth Factor Receptor (PDGFR).[9] This complex formation facilitates PTEN-mediated dephosphorylation of PIP3, thereby inhibiting the PI3K/AKT pathway.[9]

-

Activation downstream of HER2: Conversely, in HER2-positive breast cancer, NHERF1 promotes AKT activation by stabilizing the HER2 receptor.[2]

The dual role of NHERF1 in the PI3K/AKT pathway is illustrated below.

Quantitative Data on NHERF1 Interactions

The binding affinities of NHERF1's PDZ domains for various ligands have been quantified using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

| Interacting Partner | NHERF1 Domain | Method | Dissociation Constant (KD) | Reference |

| PTHR C-terminal peptide | PDZ1 | Fluorescence Polarization | 1.0 ± 0.2 µM | [10] |

| PTHR C-terminal peptide | PDZ2 | Fluorescence Polarization | 0.6 ± 0.2 µM | [10] |

| CFTR C-terminal peptide | PDZ1 | SPR | 0.2 µM | [11] |

| CFTR C-terminal peptide | PDZ2 | SPR | 15.4 µM | [11] |

| β2-AR C-terminal peptide | PDZ1 | MD Simulation (ΔG) | -10.5 kcal/mol | [12] |

| Npt2a C-terminal peptide | PDZ1 | MD Simulation (ΔG) | -10.2 kcal/mol | [12] |

Note: Binding free energy (ΔG) from molecular dynamics (MD) simulations provides a theoretical estimation of binding affinity.

The impact of NHERF1 on protein expression levels has also been quantified.

| Condition | Target Protein | Cell Line | Change in Expression | Reference |

| NHERF1 Knockdown | HER2 | SKBR3 | Decrease | [2] |

| NHERF1 Knockdown | PMCA2 | SKBR3 | Decrease | [2] |

| NHERF1 Knockdown | p-NF-κB | Fetal Membrane Cells | ~80% reduction in NHERF1, substantial reduction in p-NF-κB | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of NHERF1.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol is used to determine if two proteins physically interact within a cell.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody specific to the "bait" protein (e.g., anti-NHERF1)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Control IgG antibody (from the same species as the bait antibody)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody (or control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting "prey" protein.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the amount of a specific protein in a sample.

Materials:

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates and determine protein concentration.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Dual-Luciferase Reporter Assay for Signaling Pathway Activity

This assay is used to measure the activity of a specific signaling pathway by quantifying the expression of a reporter gene.

Materials:

-

Cells cultured in multi-well plates

-

Reporter plasmid containing a luciferase gene downstream of a response element for the pathway of interest (e.g., SRE-luc for the MAPK/ERK pathway)

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Dual-luciferase assay reagents

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the reporter plasmid and the control plasmid.

-

Stimulation: After 24-48 hours, treat the cells with agonists or antagonists of the signaling pathway.

-

Cell Lysis: Lyse the cells using the provided lysis buffer.

-

Luciferase Assay:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

-

Add the Renilla luciferase substrate to the same sample and measure the luminescence.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

NHERF1 is a multifaceted scaffolding protein that is integral to the regulation of numerous cellular signaling pathways. Its ability to assemble and localize signaling complexes allows it to exert precise control over diverse cellular processes, from ion transport to cell proliferation and survival. The context-dependent nature of NHERF1's function, particularly its dual role as both a tumor suppressor and an oncoprotein, highlights the complexity of its regulatory mechanisms. A thorough understanding of NHERF1's interactions and its impact on signaling networks, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies targeting diseases in which NHERF1 is implicated.

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. The scaffolding protein NHERF1 regulates the stability and activity of the tyrosine kinase HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NHERF1 Between Promises and Hopes: Overview on Cancer and Prospective Openings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NHERF1 Regulates Parathyroid Hormone Receptor Desensitization: Interference with β-Arrestin Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation-independent parathyroid hormone receptor internalization is regulated by NHERF1 (EBP50) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NHERF1 regulates parathyroid hormone receptor membrane retention without affecting recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NHERF1: molecular brake on the PI3K pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Origins of PDZ Binding Specificity. A Computational and Experimental Study Using NHERF1 and the Parathyroid Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand induced dynamics changes in extended PDZ domains from NHERF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Basis for NHERF1 PDZ Domain Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Na+/H+ exchanger regulatory factor 1 (NHERF1) mediates the pathogenesis of airway inflammation in a murine model of house dust mite-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Impact of RS5517 on Protein-Protein Interactions: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of RS5517, a specific small-molecule antagonist of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1) PDZ1 domain. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound, its effects on key protein-protein interactions (PPIs), and comprehensive experimental protocols for its study.

Introduction to this compound and its Target: NHERF1

This compound is a chemical probe that offers high specificity for the PDZ1 domain of the scaffolding protein NHERF1 (also known as EBP50 or SLC9A3R1).[1][2] NHERF1 is a crucial organizer of signaling complexes at the plasma membrane and in the cytoplasm. It is composed of two tandem PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains and a C-terminal Ezrin-binding domain. These PDZ domains are responsible for binding to specific motifs on partner proteins, thereby assembling multiprotein complexes involved in a variety of cellular processes, including ion transport, tumor suppression, and receptor signaling.

The PDZ1 domain of NHERF1, in particular, interacts with a host of proteins that are critical for cellular homeostasis and are implicated in diseases such as cancer and cystic fibrosis. By specifically antagonizing this domain, this compound provides a powerful tool to dissect the roles of NHERF1-mediated PPIs and explore their therapeutic potential.

Mechanism of Action: Inhibition of PDZ1-Mediated Interactions

This compound functions by binding to the NHERF1 PDZ1 domain, thereby preventing it from interacting with its natural protein partners. This inhibitory action disrupts the formation of NHERF1-scaffolded signaling complexes.

A key study demonstrated that this compound effectively abolishes the binding of a fluorescently labeled peptide derived from the C-terminus of the β2-adrenergic receptor to the NHERF1 PDZ1 domain.[2] This indicates that this compound acts as a direct competitive inhibitor for this interaction. The disruption of such interactions is the basis for the biological effects of this compound observed in cellular contexts.

Quantitative Data on this compound Activity

Quantitative data is essential for understanding the potency and efficacy of this compound. The following tables summarize the available data on its binding and cellular effects.

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 (Cell Growth) | 0.1 µM | DLD-1 | Colorectal cancer cell line. | [1] |

| IC50 (Cell Growth) | 0.9 µM | SW480 | Colorectal cancer cell line expressing NHERF1. |

Table 1: Cellular Activity of this compound.

| Ligand | Target | Affinity (Kd) | Notes | Reference |

| Dansyl-NDSLL Peptide | NHERF1 PDZ1 (Y38W) | ~10 µM | Fluorescent pseudo-wild type was used for FRET-based binding assay. | [2] |

Table 2: Binding Affinity of a Known Ligand to NHERF1 PDZ1.

Note: While a direct binding affinity (Kd or Ki) for this compound to the NHERF1 PDZ1 domain is not yet published, the available data indicates that it is a potent inhibitor of PDZ1-mediated protein-protein interactions.

Key Signaling Pathways and Interactions Affected by this compound

By inhibiting the NHERF1 PDZ1 domain, this compound can modulate several critical signaling pathways. NHERF1 is known to interact with tumor suppressors, ion channels, and receptor tyrosine kinases through its PDZ1 domain.

The NHERF1-PTEN Interaction and PI3K/Akt Signaling

The tumor suppressor PTEN is a well-established binding partner of the NHERF1 PDZ1 domain. This interaction is crucial for localizing PTEN to the plasma membrane, where it can effectively antagonize the PI3K/Akt signaling pathway. By disrupting the NHERF1-PTEN interaction, this compound is predicted to alter the subcellular localization of PTEN and subsequently modulate Akt signaling.

Figure 1. The NHERF1-PTEN signaling axis. This compound inhibits the NHERF1-PTEN interaction.

The NHERF1-CFTR Interaction and Ion Transport

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is another critical binding partner of the NHERF1 PDZ1 domain. This interaction is essential for the proper localization and function of CFTR at the apical membrane of epithelial cells. Small molecules that disrupt this interaction can modulate CFTR-dependent ion transport. This compound, by targeting the PDZ1 domain, is expected to have a significant impact on this process.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on NHERF1-mediated protein-protein interactions.

Fluorescence-Based in vitro Binding Assay

This protocol is adapted from the FRET-based assay used to demonstrate the inhibitory effect of this compound on the NHERF1 PDZ1 domain.[2] A fluorescence polarization (FP) format is described here as a common and robust alternative.

Objective: To quantitatively measure the inhibition of the NHERF1 PDZ1-ligand interaction by this compound.

Materials:

-

Purified recombinant NHERF1 PDZ1 domain (residues 1-109).

-

Fluorescently labeled peptide ligand (e.g., 5-FAM-GATNDSLL, derived from the C-terminus of the β2-adrenergic receptor).

-

This compound.

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.2, 150 mM NaCl, 5 mM DTT.

-

384-well, low-volume, black, round-bottom plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute into Assay Buffer to the desired final concentrations.

-

In the wells of the 384-well plate, add the serially diluted this compound. Include control wells with buffer and DMSO only.

-

Add the fluorescently labeled peptide to all wells at a final concentration of 10 nM.

-

Initiate the binding reaction by adding the NHERF1 PDZ1 domain to all wells at a final concentration of 50 nM.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Plot the FP values against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2. Workflow for a Fluorescence Polarization (FP) competition assay.

Co-Immunoprecipitation (Co-IP) from Cell Lysates

Objective: To demonstrate that this compound disrupts the interaction between NHERF1 and a specific binding partner (e.g., PTEN) in a cellular context.

Materials:

-

Cell line endogenously or exogenously expressing NHERF1 and the binding partner (e.g., HEK293T cells).

-

This compound.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors.

-

Antibody for immunoprecipitation (e.g., anti-NHERF1).

-

Antibody for western blotting (e.g., anti-PTEN and anti-NHERF1).

-

Protein A/G magnetic beads.

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 4-6 hours.

-

Wash cells with ice-cold PBS and lyse with Lysis Buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates with Protein A/G beads.

-

Incubate a portion of the pre-cleared lysate with the anti-NHERF1 antibody overnight at 4°C.

-

Add Protein A/G beads and incubate for an additional 2 hours.

-

Wash the beads extensively with Lysis Buffer.

-

Elute the protein complexes from the beads with SDS-PAGE sample buffer.

-

Analyze the eluates by western blotting for the presence of PTEN and NHERF1. A decrease in the amount of co-immunoprecipitated PTEN in the this compound-treated sample compared to the control indicates disruption of the interaction.

Figure 3. Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Conclusion

This compound is a valuable research tool for the specific inhibition of the NHERF1 PDZ1 domain. Its ability to disrupt key protein-protein interactions allows for the detailed investigation of NHERF1-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted roles of NHERF1 in health and disease, and to further validate the therapeutic potential of targeting this critical scaffolding protein. Further studies are warranted to determine the precise binding affinity of this compound and to expand the profile of NHERF1-mediated interactions that it can modulate.

References

In Vitro Characterization of RS5517: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS5517 is a small molecule inhibitor that has garnered significant interest in cancer research, particularly for its role as a specific antagonist of the PDZ1 domain of the Na+/H+ exchanger regulatory factor 1 (NHERF1). NHERF1 is a scaffolding protein implicated in the localization and regulation of various membrane proteins and signaling complexes. Its dysregulation has been linked to the progression of several cancers, including colorectal cancer and diffuse midline glioma. This technical guide provides an in-depth overview of the in vitro characterization of this compound's activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Activity: NHERF1 PDZ1 Domain Inhibition

This compound functions as a specific inhibitor of the PDZ1 domain of NHERF1. This interaction disrupts the assembly of signaling complexes that are dependent on NHERF1 scaffolding, thereby interfering with downstream oncogenic pathways.

Quantitative Analysis of NHERF1 PDZ1 Inhibition

The inhibitory potency of this compound against the NHERF1 PDZ1 domain has been demonstrated in competitive binding assays. While a precise IC50 or Kᵢ value from direct binding assays is not publicly available in the reviewed literature, studies have shown that the binding of a fluorescently labeled ligand to the NHERF1 PDZ1 domain is "essentially abolished" in the presence of 5 µM this compound, indicating potent inhibition at this concentration.

Table 1: Summary of this compound NHERF1 PDZ1 Domain Inhibition

| Assay Type | Ligand | This compound Concentration | Observed Effect |

| Fluorescence Competitive Binding | Dansyl-NDSLL (fluorescent peptide) | 5 µM | Binding to NHERF1 PDZ1 domain is abolished.[1] |

Cellular Activity: Cytotoxicity in Cancer Cell Lines

This compound has demonstrated cytotoxic effects in various cancer cell lines, highlighting its potential as an anti-cancer agent. The half-maximal effective concentration (EC50) for cytotoxicity is a critical parameter for evaluating its therapeutic potential. While specific single-agent EC50 values for this compound in many cell lines are not widely published, related compounds and combination therapies provide insight into its activity. For instance, a structurally related NHERF1 inhibitor, compound 15, has shown an IC50 of 0.1 μM in DLD-1 colorectal cancer cells.

Table 2: Cytotoxic Activity of a Related NHERF1 Inhibitor

| Compound | Cell Line | Assay Type | IC50 (µM) |

| Compound 15 (related to this compound) | DLD-1 | MTT Assay | 0.1 |

Note: This data is for a related compound and serves as an indicator of the potential potency of NHERF1 inhibitors.

Mechanism of Action: Modulation of Wnt/β-catenin Signaling

The inhibition of the NHERF1 PDZ1 domain by this compound has been shown to impact the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of many cancers, including colorectal cancer. NHERF1 can influence the subcellular localization and activity of β-catenin. By disrupting NHERF1 function, this compound can modulate Wnt pathway activity.

Visualization of this compound's Impact on Wnt Signaling

The following diagram illustrates the proposed mechanism by which this compound inhibits the Wnt/β-catenin signaling pathway through its interaction with NHERF1.

Caption: this compound inhibits the NHERF1 PDZ1 domain, disrupting its interaction with β-catenin.

Experimental Protocols

NHERF1 PDZ1 Competitive Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is designed to quantify the binding affinity of this compound to the NHERF1 PDZ1 domain by measuring the displacement of a fluorescently labeled peptide.

Materials:

-

Recombinant NHERF1 PDZ1 domain protein

-

Fluorescently labeled peptide ligand (e.g., Dansyl-NDSLL)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

-

Microplate reader with FRET capabilities

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a microplate, add a fixed concentration of the NHERF1 PDZ1 domain and the fluorescently labeled peptide to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the FRET signal using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorophores used.

-

The decrease in the FRET signal with increasing concentrations of this compound indicates displacement of the fluorescent ligand.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the NHERF1 PDZ1 FRET-based competitive binding assay.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Colorectal cancer cell lines (e.g., DLD-1, SW480, LS174T)

-

Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the colorectal cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.

Caption: Workflow for the cell viability MTT assay.

Wnt/β-catenin Signaling Reporter (TOP/FOP) Assay

This dual-luciferase reporter assay is used to measure the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.

Materials:

-

Cancer cell line (e.g., SW480, which has a constitutively active Wnt pathway)

-

TOPflash and FOPflash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase assay reagents

-

Luminometer

Procedure:

-

Co-transfect the cancer cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.

-

After transfection, plate the cells in a multi-well plate.

-

Treat the cells with various concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure both the firefly (TOP/FOP) and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

The TOP/FOP ratio is calculated to determine the specific inhibition of Wnt/β-catenin signaling. A decrease in this ratio in the presence of this compound indicates inhibition of the pathway.

Caption: Workflow for the TOP/FOP dual-luciferase reporter assay.

Conclusion

This compound is a potent and specific inhibitor of the NHERF1 PDZ1 domain with demonstrated in vitro activity against cancer cells. Its ability to disrupt NHERF1-mediated signaling, particularly the Wnt/β-catenin pathway, underscores its potential as a targeted therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of this compound and other NHERF1 inhibitors. Further studies are warranted to precisely quantify its binding affinity and cytotoxic potency across a broader range of cancer models.

References

Preliminary Studies on RS5517 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on RS5517, a novel small molecule inhibitor, in the context of cancer. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used in its initial characterization.

Core Concept: A Dual-Targeted Strategy in Colorectal Cancer

Preliminary research has identified this compound as a specific antagonist of the PDZ1 domain of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1). This scaffolding protein plays a complex and often contradictory role in cancer progression. In the context of colorectal cancer (CRC), studies have revealed a critical interplay between NHERF1 and the Wnt/β-catenin signaling pathway, a frequently dysregulated cascade in this malignancy.

A pivotal study by Saponaro et al. (2018) demonstrated that the knockdown of β-catenin in CRC cells, while intended to be therapeutic, can trigger a cytoprotective autophagic response mediated by the upregulation and nuclear translocation of NHERF1. This compound was developed to counteract this survival mechanism. By specifically inhibiting the NHERF1 PDZ1 domain, this compound prevents its nuclear entry and disrupts its pro-survival functions. The combination of β-catenin inhibition with this compound administration has been shown to switch this cellular response from autophagy to apoptosis, offering a promising dual-targeted therapeutic strategy for CRC.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and related compounds.

Table 1: In Vitro Cytotoxicity of NHERF1 PDZ1 Inhibitors in Ls174Tshβ-Cat Colorectal Cancer Cells [1]

| Compound | IC50 (-Dox, μM) | IC50 (+Dox, μM) |

| This compound (analogue 15) | 52 | 8 |

| Analogue 9 | >100 | 18 |

| Analogue 10 | >100 | 15 |

| Analogue 13 | >100 | 25 |

(-Dox: without Doxycycline, baseline NHERF1 levels; +Dox: with Doxycycline, induced β-catenin knockdown and subsequent NHERF1 upregulation)

Table 2: Cytotoxicity of this compound Analogue 15 and β-catenin Inhibitors in Colorectal Cancer Cell Lines [1]

| Cell Line | IC50 of Analogue 15 (μM) | IC50 of FH535 (β-catenin inhibitor) (μM) | IC50 of Pyrvinium Pamoate (β-catenin inhibitor) (μM) |

| DLD-1 | 25 | 15 | 0.01 |

| SW480 | 30 | 12 | 0.02 |

| SW620 | >50 | 18 | 0.03 |

Table 3: Cytotoxicity of Combination Therapy in Colorectal Cancer Cell Lines [1]

| Cell Line | Combination | IC50 (μM) |

| DLD-1 | Analogue 15 + FH535 | 5 |

| DLD-1 | Analogue 15 + Pyrvinium Pamoate | 0.005 |

| SW480 | Analogue 15 + FH535 | 3 |

| SW480 | Analogue 15 + Pyrvinium Pamoate | 0.1 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows described in the preliminary studies of this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound alone or in combination with other inhibitors.

-

Cell Seeding: Colorectal cancer cells (e.g., Ls174Tshβ-Cat, DLD-1, SW480, SW620) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with various concentrations of this compound, β-catenin inhibitors (FH535, pyrvinium pamoate), or a combination thereof. For Ls174Tshβ-Cat cells, doxycycline (1 µg/mL) is added to induce β-catenin knockdown and NHERF1 expression.

-

Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

-

Cell Treatment: Cells are seeded and treated with the compounds of interest as described in the cell viability assay protocol.

-

Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Fluorescence Resonance Energy Transfer (FRET)-based NHERF1 PDZ1 Binding Assay

This in vitro assay is used to confirm the specific binding of this compound to the PDZ1 domain of NHERF1.[3]

-

Protein and Ligand Preparation: A fluorescent pseudo-wild type of the NHERF1 PDZ1 domain is produced (e.g., by replacing Tyr38 with a Tryptophan, which acts as a FRET donor). A dansylated peptide corresponding to a known PDZ1 binding partner (e.g., the C-terminus of the β2-adrenergic receptor, DNDSLL) is used as the FRET acceptor.

-

Binding Reaction: The fluorescent PDZ1 domain is incubated with the dansylated peptide in a suitable buffer (e.g., 50 mM Na phosphate pH 7.2, 300 mM NaCl, 5 mM DTT, 20% DMSO).

-

Inhibition Assay: The binding assay is performed in the presence and absence of a constant concentration of this compound (e.g., 5 µM).

-

Fluorescence Measurement: Fluorescence is recorded at 25°C. The energy transfer from the tryptophan donor to the dansyl acceptor is measured. A decrease in FRET signal in the presence of this compound indicates competitive binding and inhibition of the PDZ1-ligand interaction. Binding affinity is determined from hyperbolic binding transition curves.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is employed to determine if β-catenin directly represses NHERF1 gene expression by binding to its promoter region via the TCF4 transcription factor.[4][5]

-

Cross-linking: CRC cells with and without β-catenin knockdown are treated with 1% formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with antibodies specific for β-catenin, TCF4, or a negative control IgG.

-

Immune Complex Capture: Protein A/G agarose or magnetic beads are used to capture the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the cross-links are reversed by heating. The DNA is then purified.

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter region of the NHERF1 gene to quantify the amount of precipitated DNA. An enrichment of NHERF1 promoter DNA in the β-catenin and TCF4 immunoprecipitates compared to the IgG control indicates direct binding.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. HDAC inhibition induces expression of scaffolding proteins critical for tumor progression in pediatric glioma: focus on EBP50 and IRSp53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to RS5517: A Novel NHERF1 PDZ1 Domain Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS5517 is a novel small molecule inhibitor that has garnered significant interest within the scientific community for its specific antagonism of the PDZ1 domain of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1). NHERF1 is a scaffolding protein implicated in a multitude of cellular processes, including signal transduction, ion transport, and the localization of membrane proteins. Its dysregulation has been linked to various pathologies, most notably in the progression of certain cancers such as colorectal cancer.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its study.

Chemical Properties of this compound

This compound, identified by the CAS number 2227017-46-9, is a synthetic compound with a complex aromatic structure. Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2227017-46-9 |

| IUPAC Name | 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide |

| Molecular Formula | C₂₃H₁₉ClN₂O₂ |

| Molecular Weight | 390.87 g/mol |

| Physical State | Solid |

| Solubility | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the specific inhibition of the PDZ1 domain of NHERF1. PDZ domains are common structural motifs in signaling proteins that mediate protein-protein interactions by recognizing specific C-terminal peptide sequences of target proteins. By binding to the PDZ1 domain of NHERF1, this compound competitively inhibits the interaction of NHERF1 with its native binding partners, thereby disrupting the assembly of critical signaling complexes.

The proposed binding mode of this compound to the NHERF1 PDZ1 domain involves a series of specific interactions. A key feature is a pi-cation interaction between the benzyl group of this compound and a residue within the PDZ1 binding pocket. Additionally, hydrophobic contacts and hydrogen bonds contribute to the stable and specific binding of the inhibitor. This targeted inhibition of the NHERF1 PDZ1 domain has been shown to prevent the ectopic nuclear entry of NHERF1, a process implicated in colorectal cancer.[1]

NHERF1 Signaling Pathways

NHERF1 acts as a central hub in several signaling pathways that are crucial for cellular homeostasis and are often dysregulated in cancer. The inhibitory action of this compound on the NHERF1 PDZ1 domain can modulate these pathways.

NHERF1 in Colorectal Cancer Signaling

In colorectal cancer, NHERF1 has been shown to play a multifaceted role. It can influence tumor progression through its interplay with various signaling cascades, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, the Wnt/β-catenin pathway, and the PI3K/Akt pathway. The diagram below illustrates the central role of NHERF1 in these interconnected signaling networks.

Experimental Protocols

The following section provides a detailed methodology for a key experiment to characterize the inhibitory activity of this compound on the NHERF1 PDZ1 domain.

Fluorescence-Based Binding Assay

This assay is designed to quantify the inhibition of the interaction between the NHERF1 PDZ1 domain and a fluorescently labeled ligand by this compound. The principle of this assay is based on the change in fluorescence properties of a probe upon binding to the protein, which is then competed off by the inhibitor.

Materials:

-

Recombinant NHERF1 PDZ1 domain (wild-type or a fluorescently labeled mutant, e.g., Y38W)

-

Fluorescently labeled peptide ligand (e.g., Dansyl-NDSLL, which mimics the C-terminus of a known NHERF1 binding partner)

-

This compound

-

Binding Buffer: 50 mM Sodium Phosphate (pH 7.2), 300 mM NaCl, 5 mM DTT

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

96-well black microplates

-

Fluorometer capable of measuring fluorescence intensity or polarization

Experimental Workflow:

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare working solutions of the NHERF1 PDZ1 domain and the fluorescent ligand in the binding buffer. The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed a level that affects protein stability or binding (typically ≤ 1-2%).

-

-

Assay Setup:

-

To the wells of a 96-well black microplate, add the binding buffer.

-

Add the NHERF1 PDZ1 domain to a final concentration determined by prior titration experiments to be in the linear range of the binding curve.

-

Add the fluorescent ligand to a final concentration, also determined from titration experiments.

-

Add varying concentrations of this compound to the wells. Include a control with DMSO only (no inhibitor).

-

-

Incubation and Measurement:

-

Incubate the plate at 25°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Measure the fluorescence intensity or fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Data Analysis:

-

The binding of the fluorescent ligand to the NHERF1 PDZ1 domain will result in a high fluorescence signal (intensity or polarization).

-

In the presence of this compound, the fluorescent ligand will be displaced, leading to a decrease in the fluorescence signal.

-

Plot the fluorescence signal as a function of the this compound concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value of this compound, which represents the concentration of the inhibitor required to displace 50% of the bound fluorescent ligand. A study has shown that the binding between the PDZ1 domain of NHERF1 and a ligand is abolished in the presence of 5 mM this compound.[2]

-

Conclusion

This compound represents a valuable research tool for investigating the complex biology of NHERF1 and its role in disease. Its specificity for the PDZ1 domain provides a means to dissect the contributions of this particular protein-protein interaction module to various cellular signaling pathways. The information and protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of targeting the NHERF1 signaling axis with novel inhibitors like this compound.

References

Methodological & Application

RS5517 Experimental Protocols for Cell Culture: A Detailed Guide for Researchers

Application Notes and Protocols for the Investigation of the NHERF1 Antagonist, RS5517, in Cancer Cell Culture Models.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule that functions as a specific antagonist of the PDZ1-domain of the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1). NHERF1 is a scaffold protein implicated in the progression of various cancers, including colorectal cancer, by organizing signaling complexes. By inhibiting the PDZ1 domain of NHERF1, this compound disrupts these protein-protein interactions, offering a targeted approach to interfere with cancer cell signaling pathways. Notably, research has indicated that the inhibition of NHERF1, in combination with the knockdown of β-catenin, can shift the cellular response from a cytostatic survival state to apoptosis in colorectal cancer cells, highlighting its therapeutic potential.[1]

This document provides detailed experimental protocols for utilizing this compound in cell culture-based assays to investigate its effects on cancer cell viability, apoptosis, and cell cycle progression.